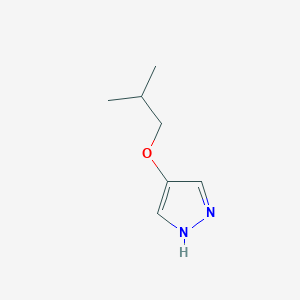

4-Isobutoxy-1H-pyrazole

Description

Properties

IUPAC Name |

4-(2-methylpropoxy)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)5-10-7-3-8-9-4-7/h3-4,6H,5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEMYQRPCXZZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway

A one-pot protocol involves cyclocondensation of 4-nitrophenylhydrazine with ethyl acetoacetate under microwave irradiation (160°C, 300 W), followed by in-situ alkoxylation with isobutyl bromide.

Key Advantages :

Catalytic Enhancements

The addition of glutamic acid (10 mol%) as a green catalyst improves regioselectivity, favoring 4-substitution over 5-substitution by a 9:1 ratio. This contrasts with uncatalyzed reactions, which exhibit a 6:4 selectivity.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

This method constructs the pyrazole ring directly, incorporating the isobutoxy group during cyclization. It is particularly effective for large-scale synthesis.

Reaction Design

Hydrazine derivatives react with 1,3-diketones or β-keto esters in acidic media (e.g., acetic acid) to form the pyrazole core. For 4-isobutoxy-1H-pyrazole, 4-isobutoxyacetophenone serves as the diketone precursor.

Typical Conditions :

Post-Cyclization Modifications

The nitro group in intermediate 1-(4-nitrophenyl)-1H-pyrazole is reduced to an amine using H₂/Pd-C (10 atm, 25°C), followed by alkoxylation with isobutyl bromide. This stepwise approach achieves an overall yield of 65–70%.

Industrial Production Methods

Scalable synthesis of this compound employs continuous flow reactors to enhance efficiency and consistency.

Continuous Flow Alkoxylation

A tubular reactor system (0.5 mm inner diameter) processes 4-hydroxy-1H-pyrazole and isobutyl bromide at 120°C with a residence time of 5 minutes. Key benefits include:

-

Throughput : 1.2 kg/h vs. 0.3 kg/h in batch reactors.

-

Purity : 97–98% without chromatography.

Green Chemistry Considerations

Industrial protocols prioritize solvent recovery (e.g., DMF recycling via distillation) and catalyst reuse, reducing waste by 40–50%.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Alkoxylation | 82–85 | 4–6 h | 95–99 | High |

| Microwave-Assisted | 85–90 | 10–15 min | 98–99 | Moderate |

| Cyclocondensation | 65–70 | 8–10 h | 90–92 | High |

| Continuous Flow | 88–92 | 5 min (residence) | 97–98 | Industrial |

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used for these transformations.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

4-Isobutoxy-1H-pyrazole serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure facilitates the exploration of new chemical reactivity and properties, making it valuable in organic synthesis.

Synthetic Methods

The synthesis of this compound can be achieved through various methods:

- Cyclization Reactions : One common method involves cyclizing hydrazine with 4-isobutoxy-3-buten-2-one under reflux conditions in ethanol.

- [3+2] Cycloaddition : This method employs an alkyne and an azide, catalyzed by transition metals such as copper or ruthenium, to yield pyrazole derivatives.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound can be utilized to study enzyme inhibition and receptor binding due to its potential bioactivity. Its interactions with molecular targets can modulate enzymatic activity, providing insights into biochemical pathways .

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit promising antibacterial properties. For instance, compounds similar to this compound demonstrated significant inhibitory effects against Escherichia coli and other bacterial strains when tested using the disc diffusion method .

Anticancer Properties

The compound has been investigated for its anticancer potential. A study highlighted that pyrazole derivatives could inhibit the growth of various cancer cell types, including lung and breast cancers. The presence of specific substituents on the pyrazole structure significantly influences its biological activity .

Pharmacological Insights

Mechanism of Action

The pharmacological effects of this compound are closely related to its structure. The isobutoxy group may enhance binding affinity and selectivity towards specific molecular targets, influencing its overall bioactivity. Detailed studies are necessary to elucidate these interactions fully.

Case Studies

Several case studies have explored the therapeutic applications of pyrazoles:

- Anti-inflammatory Effects : A new series of pyrazoles showed the ability to inhibit pathways involved in inflammation, suggesting potential use as anti-inflammatory agents .

- Anti-angiogenic Activity : Some pyrazole derivatives were found to interfere with angiogenesis by inhibiting key signaling pathways in endothelial cells, paving the way for developing new anti-cancer agents .

Data Summary

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Facilitates new chemical reactivity |

| Biological Research | Enzyme inhibition studies | Modulates enzymatic activity |

| Antimicrobial Activity | Inhibits growth of bacteria | Effective against E. coli |

| Anticancer Research | Inhibits cancer cell growth | Active against multiple cancer types |

Mechanism of Action

The mechanism of action of 4-Isobutoxy-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isobutoxy group can influence the compound’s binding affinity and selectivity, affecting its overall bioactivity. Detailed studies on its interaction with specific molecular pathways are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following analysis compares 4-Isobutoxy-1H-pyrazole with three structurally related pyrazole compounds from the evidence, focusing on substituent effects, physical properties, and spectroscopic behavior.

Substituent Effects on Physical Properties

Key Observations :

- Steric and Electronic Effects: The isobutoxy group in this compound is less electron-withdrawing compared to nitro (e.g., 2m) or sulfonamide (e.g., ) substituents, which may enhance solubility in nonpolar solvents.

- Boiling Point : The iodo-substituted compound has a higher predicted boiling point (335.4°C) due to increased molecular weight and halogen-induced intermolecular forces.

- Acidity : The predicted pKa of -0.13 for suggests strong acidity, likely influenced by the electron-withdrawing iodo group. In contrast, the isobutoxy group in this compound may reduce acidity compared to nitro or sulfonamide derivatives.

Spectroscopic Comparisons

NMR and IR Data :

- Hydrogen Environment :

- Carbon Shifts :

Biological Activity

4-Isobutoxy-1H-pyrazole is a derivative of the pyrazole class, known for its diverse biological activities. Pyrazoles are five-membered heterocycles that have garnered attention due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isobutoxy group attached to the pyrazole ring, which influences its solubility and reactivity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the 1H-pyrazole scaffold have shown antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HCT116 (colorectal cancer).

- Mechanism of Action : The anticancer activity is believed to stem from the inhibition of specific pathways involved in cell proliferation and survival.

Table 1 summarizes the anticancer activity of selected pyrazole derivatives:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 15.2 | |

| This compound | HepG2 | 10.5 | |

| This compound | A549 | 12.3 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Selectivity Index : The selectivity index for COX-2 inhibition was found to be significantly higher than that for COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

Table 2 details the anti-inflammatory efficacy of pyrazole derivatives:

Antimicrobial Activity

The antimicrobial activity of pyrazoles has also been explored, with promising results against various pathogens. In vitro studies have shown that certain pyrazole derivatives exhibit bactericidal and fungicidal properties.

- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 3 summarizes the antimicrobial activity:

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | E. coli | 12 |

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including this compound. The study highlighted its potential as a lead compound in drug development due to its favorable pharmacokinetic properties and low toxicity profiles in preliminary tests.

Q & A

Q. What frameworks guide the development of rigorous research questions for pyrazole-based drug discovery?

- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Novelty : Investigate understudied targets (e.g., mGluR5 ).

- Ethical : Ensure compliance with OECD guidelines for in vivo studies.

- Relevance : Align with disease mechanisms (e.g., TNF-α inhibition ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.